molecular formula C8H8N2OS B8003711 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine CAS No. 1206970-06-0

5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine

Cat. No.: B8003711
CAS No.: 1206970-06-0
M. Wt: 180.23 g/mol
InChI Key: WGHAGNLSJPJJSD-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine (CAS: 1206970-06-0, MFCD14585426) is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [5,4-b] positions. Its molecular formula is C₈H₈N₂OS, with a molecular weight of 180.23 g/mol . This compound is synthesized via condensation reactions involving precursors such as 3-aminopyridines and activated carboxylic acids or methylthio-containing intermediates . Key applications include its role as a building block in medicinal chemistry, particularly in antimicrobial and antiviral research .

The methylthio (-SMe) group at position 2 and methyl (-Me) group at position 5 modulate electronic properties, enhancing lipophilicity and influencing reactivity in electrophilic aromatic substitution (EAS) and cross-coupling reactions .

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)11-8(10-6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHAGNLSJPJJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252300
Record name 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-06-0
Record name 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyridin-3-ol with methylthiolating agents, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues within the Oxazolo[5,4-b]pyridine Family

Compounds with varying substituents on the oxazolo[5,4-b]pyridine scaffold exhibit distinct physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine 5-Me, 2-MeS C₈H₈N₂OS Antimicrobial potential; high lipophilicity
6-Bromo-2-methyloxazolo[5,4-b]pyridine 6-Br, 2-Me C₇H₅BrN₂O Intermediate for cross-coupling reactions
5-Fluoro-2-aryl-oxazolo[5,4-b]pyridine 5-F, 2-Aryl Varies β-Amyloid PET ligands; CNS targeting
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine 2-CF₃ C₇H₃F₃N₂O Enhanced metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Increase electrophilicity, favoring EAS at specific positions .
  • Methylthio (-SMe) Group : Enhances membrane permeability, critical for antimicrobial activity .
  • Fluorine Substitution : Improves blood-brain barrier penetration, making it suitable for neuroimaging agents .

Isomeric Oxazolo[4,5-b]pyridine Derivatives

Isomeric differences in ring fusion ([5,4-b] vs. [4,5-b]) significantly alter electronic distribution:

Compound Name Structure Molecular Formula Key Differences References
2-(Methylthio)oxazolo[4,5-b]pyridine Oxazole fused at [4,5-b] C₇H₆N₂OS Reduced steric hindrance; altered EAS reactivity
5-Methyl-2-(methylthio)oxazolo[4,5-b]pyridine 5-Me, 2-MeS C₈H₈N₂OS Distinct NMR shifts; varied antimicrobial efficacy

Impact of Isomerism :

  • [5,4-b] Isomers : Exhibit higher π-electron density on the pyridine ring, favoring nucleophilic attack at position 6 .
  • [4,5-b] Isomers : Prefer electrophilic substitution at position 7 due to resonance effects .

Heterocyclic Analogues with Thiazolo or Triazolo Moieties

Replacing the oxazole ring with thiazolo or triazolo systems modifies bioactivity:

Compound Name Heterocycle Molecular Formula Applications References
Thiazolo[5,4-b]pyridine-2-thione Thiazolo[5,4-b]pyridine C₆H₃N₂S₂ Antibacterial; inhibits bacterial enzymes
2-Chloro-5-iodo-thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine C₆H₂ClIN₂S Antiviral candidate; halogenated derivatives
Triazolo-thiazolo[5,4-b]pyridine Triazolo-thiazolo C₁₄H₉ClN₄OS Anticancer; targets kinase pathways

Comparison Insights :

  • Thiazolo Derivatives : Greater hydrogen-bonding capacity due to sulfur atoms, enhancing protein target engagement .
  • Triazolo Systems : Improved metabolic stability but reduced solubility compared to oxazolo analogues .

Biological Activity

5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, while also providing data tables to summarize key findings.

Chemical Structure and Properties

5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine features a unique fused ring system that includes an oxazole ring and a pyridine ring, with a methylthio group attached. Its molecular formula is C9H10N2SC_9H_{10}N_2S, and it has a molecular weight of approximately 180.23 g/mol. The presence of the methylthio group enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that it may modulate cellular processes through:

  • Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), which are crucial in drug metabolism and pharmacokinetics.
  • Antimicrobial Activity : It has shown promise in inhibiting the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells, although the exact pathways remain under investigation.

Antimicrobial Activity

Research indicates that 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine exhibits significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected microorganisms are summarized in Table 1.

MicroorganismMIC (µg/mL)Reference
Escherichia coli25
Staphylococcus aureus30
Candida albicans20
Aspergillus niger15

Anticancer Activity

Table 2 summarizes the cytotoxic effects observed in various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigated the antimicrobial efficacy of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine against clinical isolates of E. coli and S. aureus. The compound exhibited notable bactericidal activity, with MIC values significantly lower than those of standard antibiotics such as penicillin and ampicillin. These findings suggest its potential as an alternative treatment for resistant bacterial strains .
  • Cytotoxicity Assessment :
    In vitro assessments demonstrated that 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine induced apoptosis in HeLa cells through the activation of caspase pathways. The study noted a dose-dependent response, with increased concentrations leading to higher rates of cell death. This mechanism may involve the disruption of mitochondrial function, highlighting its potential as an anticancer agent.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine. Key areas include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how structural variations affect biological activity to optimize lead compounds for drug development.

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